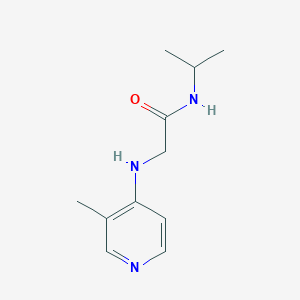![molecular formula C14H18N2 B14901797 (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chiral compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by its isopropyl group attached to the nitrogen atom and its tetrahydro structure, which makes it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes that ensure high yields and purity. For example, the use of praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles has shown high catalytic activity under mild reaction conditions . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions include various substituted indoles and tetrahydroindoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential role in biological signaling pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound, which is a simpler structure without the isopropyl group and tetrahydro configuration.
Tetrahydrocarbazole: Another indole derivative with a similar tetrahydro structure but different substituents.
Cyclohepta[b]indole: A structurally related compound with a seven-membered ring fused to the indole core.
Uniqueness
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
(1S)-1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3/t13-/m0/s1 |
Clé InChI |
ANFOWSMYMVVVLD-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
SMILES canonique |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)

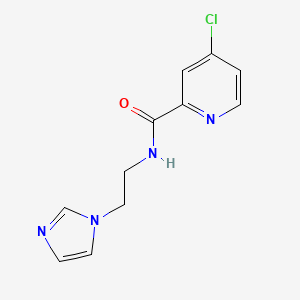

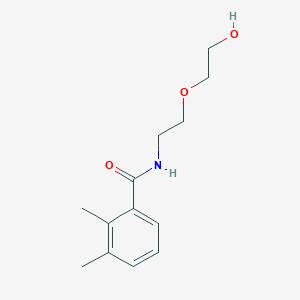


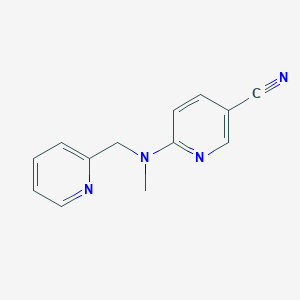
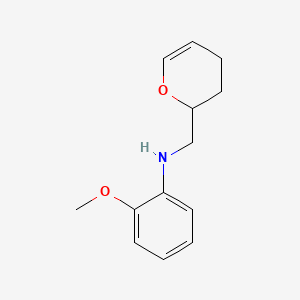
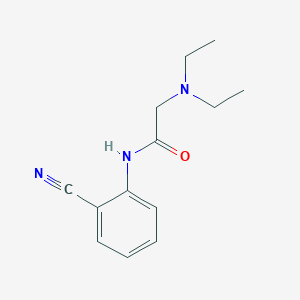
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
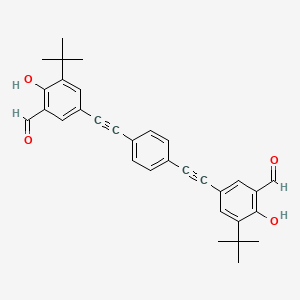
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
